Product packaging for D-3-Carbamoylphenylalanine(Cat. No.:)

D-3-Carbamoylphenylalanine

Cat. No.: B13395182
M. Wt: 208.21 g/mol
InChI Key: NUHHYFSZGZXEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Non-Canonical Amino Acid Derivatives Research

The foundation of protein structure is built upon a set of 22 canonical or proteinogenic amino acids. uni-freiburg.de However, the field of chemical biology has expanded this repertoire to include a vast number of non-canonical amino acids (ncAAs), which are not found in the natural ribosomal protein synthesis machinery. uni-freiburg.de These ncAAs, which can be natural products or entirely synthetic, are incorporated into peptides and proteins to introduce novel chemical functionalities, enhance stability, or probe biological processes. uni-freiburg.defrontiersin.org

D-3-Carbamoylphenylalanine falls squarely within this class of research molecules. It is distinguished by two key features: the "D-" stereochemistry and the "3-carbamoyl" group on the phenyl ring.

D-Stereochemistry : Natural amino acids in proteins are almost exclusively in the "L-" configuration. The incorporation of D-amino acids, such as this compound, is a common strategy in therapeutic peptide design to increase resistance to proteolytic degradation by enzymes within the body, thereby enhancing the peptide's stability and bioavailability.

Carbamoylphenylalanine Moiety : The phenylalanine side chain is modified with a carbamoyl (B1232498) group (-CONH₂). This functional group can introduce new hydrogen bonding capabilities, alter the electronic properties of the aromatic ring, and improve solubility compared to unmodified analogs. The position of this group (meta, or the 3-position, in this case) influences the molecule's three-dimensional shape and interaction profile.

The use of ncAAs like this compound is often facilitated by protective group chemistry, which is essential for its stepwise addition during peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is frequently used for this purpose, leading to the common research compound Boc-D-3-carbamoylphenylalanine. chemimpex.com This protected form is a key building block that enables researchers to precisely insert the ncAA into a growing peptide chain. chemimpex.com

Significance in Contemporary Peptide Chemistry and Biomolecule Design

The true significance of this compound lies in its application as a specialized building block in the synthesis of novel peptides and the design of complex biomolecules. Its structural attributes directly translate into functional advantages for researchers in drug discovery and materials science.

In peptide chemistry, the compound serves as a crucial component in solid-phase peptide synthesis (SPPS), the dominant method for creating custom peptides. The incorporation of this compound can significantly influence the resulting peptide's conformation and biological activity. The carbamoyl group, by participating in hydrogen bonds, can help stabilize specific secondary structures like α-helices or β-sheets, which are often critical for a peptide's ability to bind to its biological target. This makes it a valuable tool for designing bioactive peptides intended for therapeutic applications, such as enzyme inhibitors or receptor antagonists. chemimpex.com

In the broader field of biomolecule design, this compound contributes to the development of advanced materials and molecular probes. Its applications extend to:

Bioconjugation : The unique chemical handle of the carbamoylphenylalanine residue can be used to link peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. This is particularly useful in creating targeted drug delivery systems. chemimpex.com

Protein Engineering : By substituting a natural amino acid with this compound, scientists can modulate the activity of enzymes or alter the binding affinity of proteins. chemimpex.com

Supramolecular Assembly : The hydrogen-bonding capacity of the carbamoyl group can facilitate the self-assembly of peptide-based nanomaterials, creating structures with novel properties for use in biotechnology and materials science.

The ability to rationally design biomolecules with tailored properties is a central goal of modern chemical research, and ncAAs like this compound are indispensable tools in achieving this objective. whiterose.ac.ukhilarispublisher.com

Overview of Core Academic Research Disciplines and Their Intersections

The study and application of this compound are not confined to a single academic discipline but rather exist at the intersection of several synergistic fields. The integration of knowledge across these disciplines is crucial for leveraging the full potential of such a specialized chemical compound. nih.gov

Core DisciplineRole in this compound Research
Peptide Chemistry Focuses on the synthesis of peptides incorporating the ncAA, optimizing reaction conditions, and using protecting groups like Boc and Fmoc. chemimpex.com
Medicinal Chemistry Designs and synthesizes novel peptide-based drug candidates using this compound to improve stability, solubility, and biological activity. chemimpex.com
Biochemistry Studies the biological effects of the modified peptides, including their interactions with proteins, enzymes, and other biological targets. chemimpex.com
Chemical Biology Employs this compound as a tool to probe and manipulate biological systems, for example, by studying protein-protein interactions or cellular signaling pathways. uni-freiburg.de
Protein Engineering Incorporates the ncAA into larger protein scaffolds to create enzymes with new functions or proteins with enhanced therapeutic properties. chemimpex.com
Synthetic Biology Aims to expand the genetic code to allow for the ribosomal incorporation of ncAAs like carbamoylphenylalanine derivatives in living cells, pushing the boundaries of what biological systems can produce. frontiersin.org

The intersection of these fields is where innovation occurs. A discovery in peptide chemistry (e.g., a new method for incorporating the ncAA) can be immediately applied by medicinal chemists to develop a more potent drug candidate. chemimpex.com This new drug's mechanism of action is then investigated by biochemists and chemical biologists, providing feedback for further design improvements. chemimpex.com This iterative cycle, fueled by interdisciplinary collaboration, drives the research forward.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B13395182 D-3-Carbamoylphenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-carbamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for D 3 Carbamoylphenylalanine and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of D-3-Carbamoylphenylalanine and its incorporation into larger molecules is a multi-step process requiring precise control over chemical reactions. Key strategies involve solid-phase synthesis and the use of specific protecting groups to ensure the desired structure is obtained.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides from amino acids. In this method, a peptide chain is incrementally built while its C-terminus is anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and by-products can be washed away by filtration at the end of each reaction cycle. researchgate.net this compound, typically as an N-α-protected derivative, serves as a building block in SPPS, allowing for its precise insertion at specific positions within a peptide sequence. nih.govpeptide.com The incorporation of such unnatural amino acids is a strategy used to create peptides with novel properties. peptide.com The process involves sequential cycles of deprotection of the N-terminal group of the resin-bound peptide and coupling of the next protected amino acid until the desired sequence is complete.

Application of N-Protecting Groups (e.g., Fmoc, Boc) in Directed Synthesis

To achieve the stepwise assembly of peptides in SPPS, the α-amino group of the incoming amino acid must be reversibly blocked by a protecting group. chemimpex.com This prevents unwanted side reactions and self-polymerization. beilstein-journals.org For this compound, the two most common N-α-protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). rsc.org

The Fmoc group, introduced by Carpino in 1970, is stable under acidic conditions but is readily removed by a mild base, typically a piperidine (B6355638) solution. nih.govchemimpex.com This base-lability is advantageous as the final cleavage of the completed peptide from many common resins and the removal of side-chain protecting groups occur under acidic conditions, providing an orthogonal protection strategy. researchgate.net The mild conditions used for Fmoc removal are particularly suitable for synthesizing sensitive peptides or glycopeptides. chemimpex.com

The Boc group, on the other hand, is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). chemimpex.combeilstein-journals.org While effective, the repeated exposure to acid can be harsh on certain peptide sequences or modifications. chemimpex.com The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, the desired C-terminal modification, and the other functional groups present in the molecule. nih.gov

Table 1: Comparison of Fmoc and Boc Protecting Groups in Peptide Synthesis
FeatureFmoc (Fluorenylmethoxycarbonyl)Boc (tert-Butyloxycarbonyl)
Cleavage ConditionBase-labile (e.g., 20% piperidine in DMF) nih.govAcid-labile (e.g., Trifluoroacetic Acid - TFA) beilstein-journals.org
OrthogonalityCompatible with acid-labile side-chain protecting groups and linkers. researchgate.netCompatible with base-labile and hydrogenolysis-cleavable groups. nih.gov
Key AdvantageMild cleavage conditions, suitable for sensitive peptides. chemimpex.comLess prone to aggregation for some sequences.
Primary ApplicationCommonly used in modern SPPS for a wide range of peptides. chemimpex.comA well-established, traditional method, still used for specific applications. chemimpex.com

Regioselective and Stereoselective Synthesis of Phenylalanine Analogues

The synthesis of this compound presents two major stereochemical challenges: regioselectivity and stereoselectivity.

Regioselectivity refers to the control of the position of the carbamoyl (B1232498) group on the phenyl ring. For this compound, the substituent must be placed specifically at the meta- (or 3-) position. Synthesizing specific regioisomers often requires multi-step procedures starting from appropriately substituted precursors. thieme.com Various catalytic systems, sometimes controlled by the choice of solvent or additives, are employed to direct reactions to a specific position on an aromatic ring. thieme.comrsc.org

Stereoselectivity refers to the control over the 3D arrangement of atoms, specifically at the α-carbon, to produce the desired D-enantiomer. Asymmetric synthesis methods are required to create a single enantiomer rather than a racemic mixture. nih.gov One approach involves using chiral auxiliaries or catalysts to guide the reaction towards the desired stereochemical outcome. nih.govrsc.org For instance, the stereoselective synthesis of new D-3-heteroarylcarbonylalanines, which are structurally related to this compound, has been achieved using enoates derived from the chiral pool starting material D-mannitol. acib.at This strategy establishes the correct stereochemistry at the α-carbon early in the synthetic sequence. acib.at

Synthesis of Modified Peptide Scaffolds Incorporating this compound

The incorporation of non-canonical amino acids like this compound into peptide backbones is a powerful strategy for developing novel therapeutics and biomaterials. peptide.com These modifications can introduce unique structural constraints, enhance proteolytic stability, and provide new functional groups for interaction with biological targets. nih.gov For example, introducing unusual amino acids into peptide sequences is a known method to generate new antimicrobial peptides (AMPs) to combat drug-resistant pathogens. peptide.com The presence of the D-amino acid can make the peptide less susceptible to degradation by proteases, while the carbamoyl group can alter the peptide's hydrogen bonding capabilities, conformation, and lipophilicity, potentially enhancing its biological activity. nih.govbeilstein-journals.org These peptide-polymer conjugates, sometimes called protein-like polymers, can imbue the resulting material with a range of functions inherent to the specific peptide sequence. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis, the use of enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. rsc.org These methods are particularly powerful for producing chiral molecules like D-amino acids with high enantiopurity. nih.gov

Enantioselective Biocatalysis for D-Amino Acid Production

Several enzymatic strategies have been developed for the production of D-amino acids, and these can be applied to the synthesis of this compound. nih.govresearchgate.net These methods often operate under mild conditions and exhibit excellent stereoselectivity. rsc.org

One of the most established industrial methods is the "Hydantoinase Process." researchgate.net This multi-enzyme cascade typically uses a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase. researchgate.net The process starts with a racemic 5-monosubstituted hydantoin, which is converted into the corresponding N-carbamoyl-D-amino acid and finally into the pure D-amino acid with high yield and enantioselectivity. researchgate.net

Another powerful approach involves the use of D-amino acid dehydrogenases (DAADH) or D-amino acid transaminases (D-AAT) . researchgate.net These enzymes can catalyze the stereoselective reductive amination of a corresponding α-keto acid precursor. researchgate.net For the synthesis of this compound, this would involve the conversion of 3-carbamoyl-phenylpyruvic acid. Protein engineering and directed evolution are often used to create enzymes with high activity and specificity towards non-natural substrates.

A third method is the kinetic resolution of a racemic mixture of the amino acid. For example, phenylalanine ammonia-lyase (PAL) can be used to resolve racemic DL-phenylalanine by stereoselectively converting the L-enantiomer into trans-cinnamic acid, leaving the desired D-phenylalanine behind. nih.gov This method is attractive because the starting material, DL-phenylalanine, is inexpensive. nih.gov

Table 2: Overview of Key Enzymatic Methods for D-Amino Acid Production
Enzymatic MethodStarting Material (Example for Phenylalanine)Key EnzymesPrinciple
Hydantoinase ProcessDL-5-benzylhydantoinHydantoin Racemase, D-Hydantoinase, D-Carbamoylase researchgate.netDynamic kinetic resolution of a hydantoin derivative. researchgate.net
Dehydrogenase/TransaminasePhenylpyruvic acidD-Amino Acid Dehydrogenase (DAADH) or D-Amino Acid Transaminase (D-AAT) researchgate.netAsymmetric synthesis via stereoselective amination of an α-keto acid. researchgate.net
Kinetic ResolutionDL-PhenylalaninePhenylalanine Ammonia-Lyase (PAL) or L-Amino Acid Oxidase nih.govEnantioselective removal of the L-amino acid from a racemic mixture. nih.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Fmoc (9-fluorenylmethoxycarbonyl)
Boc (tert-butyloxycarbonyl)
Phenylalanine
Piperidine
Trifluoroacetic acid (TFA)
D-mannitol
3-carbamoyl-phenylpyruvic acid
trans-cinnamic acid
DL-5-benzylhydantoin
N-carbamoyl-D-amino acid
Phenylpyruvic acid

Engineering of Enzymes for Stereoselective D-Amino Acid Derivative Synthesis

The synthesis of D-amino acids and their derivatives, such as this compound, is increasingly reliant on biocatalytic methods due to their high stereoselectivity and environmentally benign nature. nih.govnih.gov Enzyme engineering, particularly through directed evolution and rational design, has become a pivotal strategy for developing biocatalysts with tailored specificities and enhanced activities for producing "unnatural" D-amino acids. nih.govresearchgate.net These engineered enzymes are central to overcoming the limitations of naturally occurring enzymes, which may exhibit low activity or incorrect stereoselectivity for non-native substrates. nih.govresearchgate.net

A primary approach involves the re-engineering of existing enzymes like dehydrogenases and aminotransferases. researchgate.netacs.org For instance, meso-diaminopimelate D-dehydrogenase (m-DAPDH) from Corynebacterium glutamicum was successfully engineered through multiple rounds of mutagenesis to create a D-amino acid dehydrogenase (DAADH) with a broad substrate range. researchgate.net This engineered enzyme can produce various D-amino acids from their corresponding α-keto acids with high stereoselectivity. researchgate.net Similarly, D-amino acid aminotransferases (DAATs) have been engineered to enhance their activity towards specific D-amino acid derivatives. nih.gov A notable example is the T242G variant of a DAAT from Bacillus sp. YM-1, which was specifically engineered to be active on various D-tryptophan derivatives. nih.gov Such engineering efforts often focus on modifying the enzyme's active site to better accommodate bulky or non-canonical side chains, like that of this compound. researchgate.netnih.gov

Multi-enzymatic cascade reactions are another advanced strategy, where engineered enzymes are combined to create artificial metabolic pathways for D-amino acid synthesis. nih.govresearchgate.net These systems can convert readily available and inexpensive L-amino acids or racemic mixtures into pure D-enantiomers. mdpi.comrsc.org A two-enzyme system using an L-amino acid deaminase (LAAD) and an engineered D-amino acid dehydrogenase can effectively perform stereoinversion of L-phenylalanine derivatives to their D-counterparts with excellent enantiomeric excess (>99%). mdpi.comrsc.org

Table 1: Examples of Engineered Enzymes for D-Amino Acid Synthesis

Parent EnzymeSource OrganismEngineering StrategyKey MutationsTarget Product(s)Key Outcome
meso-Diaminopimelate D-dehydrogenase (m-DAPDH)Corynebacterium glutamicumRational & Random MutagenesisD155G/Q151L/R196M/T170I/H245NVarious D-amino acids from α-keto acidsCreated a broad-range, highly stereoselective D-amino acid dehydrogenase (DAADH). researchgate.net
D-Amino Acid Aminotransferase (DAAT)Bacillus sp. YM-1Site-Directed MutagenesisT242GD-tryptophan derivativesEngineered variant showed activity on various D-tryptophan derivatives. nih.gov
D-Amino Acid Dehydrogenase (DAADH)Ureibacillus thermosphaericusSite-Directed MutagenesisD94AD-amino acids with bulky side chainsMutation resulted in high activity toward hydrophobic 2-keto acids. researchgate.net

Advances in Enzymatic Peptide Bond Formation Utilizing D-Amino Acids

The incorporation of D-amino acids like this compound into peptides is of significant interest as it can confer resistance to proteolytic degradation, thereby enhancing the metabolic stability and therapeutic potential of peptide-based drugs. mdpi.comscience.gov While ribosomal synthesis is restricted to L-amino acids, enzymatic methods provide a powerful alternative for creating peptides containing D-amino acids. nih.gov

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that naturally synthesize a wide array of peptides, many of which contain non-proteinogenic and D-amino acids. asm.orgnih.gov The adenylation (A) domains of these synthetases are responsible for recognizing and activating specific amino acids. Researchers have harnessed these A-domains for the chemoenzymatic synthesis of D-amino acid-containing dipeptides. asm.org For example, the TycA-A domain from tyrocidine synthetase and the BacB2-A domain from bacitracin synthetase have been used to successfully synthesize over 40 different dipeptides containing D-amino acids in LD, DL, and DD configurations. asm.org This method combines the enzymatic activation of the D-amino acid with a chemical nucleophilic reaction to form the peptide bond. asm.org

Proteases, which normally hydrolyze peptide bonds, can be used in reverse under kinetically controlled conditions to synthesize peptides. This approach has been successfully applied to incorporate D-amino acid esters or amides as nucleophiles. acs.org Using α-chymotrypsin in organic solvent-water systems, various dipeptides of the structure Z-L-Tyr-D-X-OMe (where D-X is a D-amino acid ester) have been synthesized with virtually no side reactions or racemization. acs.org Furthermore, engineered ligases have shown promise. An engineered asparaginyl ligase, for example, has been shown to accept D-amino acid junctions, expanding the scope of enzymatic transpeptidation. d-nb.info

Table 2: Enzymatic Systems for D-Amino Acid Incorporation into Peptides

Enzyme/SystemEnzyme TypeD-Amino Acid Substrate(s)Peptide Product TypeKey Finding
TycA-A and BacB2-ANRPS Adenylation DomainsVarious D-amino acidsLD, DL, and DD-dipeptidesSuccessfully synthesized over 40 different D-amino acid-containing dipeptides. asm.org
α-ChymotrypsinProtease (used in reverse)D-amino acid esters/amidesL-D-dipeptidesDemonstrated irreversible formation of peptides using D-amino acid nucleophiles. acs.org
Butelase 1Asparaginyl Endopeptidase (Ligase)D-amino acidsCyclic and linear peptidesAble to catalyze ligation and cyclization and can accept D-amino acid substrates. chapman.edu
Engineered Asparaginyl LigaseTranspeptidaseD-amino acid mimeticsProtein-peptide conjugatesCatalyzed the formation of defined protein conjugates with D-amino acids at the ligation site. d-nb.info

Investigation of Enzyme Specificity and Efficiency in D-Amino Acid Integration

The ability of an enzyme to effectively recognize and process a D-amino acid is governed by its substrate specificity and catalytic efficiency, which are quantified by the kinetic parameters Kₘ and kcat. nih.gov Understanding these parameters is crucial for selecting and engineering enzymes for the synthesis of D-amino acid-containing peptides.

Kinetic studies reveal that enzymes often exhibit a lower affinity (higher Kₘ) and/or a lower turnover rate (lower kcat) for D-amino acids compared to their canonical L-amino acid substrates. For example, kinetic analysis of α-chymotrypsin in peptide synthesis showed that D-amino acid esters are significantly less effective nucleophiles than their L-enantiomers. acs.org Despite this, the reaction can be driven to high yield by manipulating reaction conditions. acs.org

D-amino acid oxidase (DAAO), an enzyme that specifically oxidizes D-amino acids, has been the subject of detailed kinetic analysis. nih.govd-nb.info Studies on DAAO from Rhodotorula gracilis (RgDAAO) and pig kidney have provided insights into the factors controlling substrate recognition and turnover. d-nb.inforesearchgate.net While wild-type RgDAAO shows broad substrate specificity, it is less active on acidic D-amino acids and those with bulky side chains. researchgate.net Protein engineering has been used to generate variants with altered specificity. researchgate.net

In the context of transaminases, a D-amino acid aminotransferase (D-AAT) from a thermophilic Bacillus species was shown to follow a Ping Pong Bi Bi mechanism for the production of D-alanine from D-aspartic acid. researchgate.net The Kₘ values for D-aspartic acid and the co-substrate pyruvate (B1213749) were determined to be 4.38 mM and 0.72 mM, respectively, indicating a reasonable affinity for the D-amino acid substrate. researchgate.net Similarly, a D-amino acid transaminase from Blastococcus saxobsidens was found to be active towards a range of D-amino acids, although the efficiency (kcat/Kₘ) was highest for D-glutamate. nih.gov These kinetic investigations provide a quantitative basis for comparing enzyme performance and guiding the development of more efficient biocatalysts for integrating specific residues like this compound. researchgate.net

Table 3: Kinetic Parameters of Enzymes Acting on D-Amino Acid Substrates

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
D-AAT (Bacillus sp. LK-2)D-Aspartic Acid4.38--
Pyruvate0.72--
D-AAO (Arthrobacter protophormiae)D-Methionine0.24--
D-DOPA9.33--
BlasaTA (B. saxobsidens)D-Glutamate0.371.23243
D-Alanine1.30.33254

Role of D 3 Carbamoylphenylalanine in Peptide and Protein Engineering

Peptide Design and Conformational Control

The incorporation of non-canonical amino acids is a powerful strategy in peptide design to control structure and function. nih.gov D-3-Carbamoylphenylalanine, with its specific stereochemistry and functional side chain, serves as a valuable building block in this context.

Incorporation into Peptide Sequences for Enhanced Stability

A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. explorationpub.com Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. lifetein.com.cn The incorporation of D-amino acids, such as this compound, renders peptide backbones resistant to this enzymatic degradation. lifetein.com.cnnih.govnih.gov This enhanced stability is a crucial attribute, as it can significantly prolong the half-life and therapeutic efficacy of peptide drugs in vivo. nih.gov

Peptide Modification StrategyEffect on StabilityRationaleReference
Substitution with D-Amino AcidsIncreased resistance to proteolytic degradationProteases are stereospecific and do not efficiently recognize or cleave peptide bonds involving D-amino acids. lifetein.com.cnnih.govnih.gov
Addition of D-Amino Acids to TerminiSignificantly increased stability in human serumProtects against exopeptidase activity from both the N- and C-termini. lifetein.com.cn
Internal Substitution with D-Amino AcidsEnhanced stability against endopeptidasesDisrupts the L-conformation required for enzyme binding internally within the peptide sequence. nih.gov

Influence of D-Amino Acid Chirality on Peptide Secondary Structure and Self-Assembly

The chirality of amino acid residues is a fundamental determinant of peptide secondary structure and subsequent self-assembly into higher-order architectures. Introducing a D-amino acid like this compound into a sequence of L-amino acids can significantly alter its conformational landscape. frontiersin.org

These conformational changes directly impact the peptide's ability to self-assemble into nanostructures like fibers, tubes, or hydrogels. nih.govnih.govrsc.org Chirality alteration can fundamentally change the intermolecular interactions—such as hydrogen bonding and π-π stacking—that drive the assembly process. frontiersin.orgreading.ac.uk The carbamoylphenyl side chain of this compound can participate in hydrogen bonding, further influencing the formation of supramolecular structures. The ability to modulate self-assembly is critical for developing novel biomaterials for applications in tissue engineering and drug delivery. nih.govrsc.org

Position of D-Amino Acid SubstitutionImpact on α-Helical StructureEffect on Biological ActivityReference
N- and/or C-TerminusLittle to no disruptionActivity generally maintained nih.gov
Middle of the SequenceDisruption of the helixComplete loss of activity in some cases nih.gov
Full Enantiomeric Peptide (all D-amino acids)Forms a left-handed α-helixActivity generally maintained nih.gov

Modulation of Peptide Binding Affinity and Biological Potency through D-Amino Acid Substitution

Substituting L-amino acids with D-isomers like this compound can be a sophisticated strategy to fine-tune the binding affinity and selectivity of a peptide for its biological target. core.ac.uk While the primary sequence is important, the specific three-dimensional arrangement of side chains is what ultimately governs molecular recognition. mdpi.com By altering the stereochemistry at a specific position, the orientation of the this compound side chain is changed, potentially leading to new or improved interactions with a target receptor or enzyme. nih.gov

This approach can enhance binding affinity by reducing the entropic cost of binding, as the D-amino acid may pre-organize the peptide into a more binding-competent conformation. nih.gov Furthermore, the unique carbamoylphenyl group can introduce new hydrogen bonding or π-stacking interactions within the binding pocket, thereby increasing potency. chemimpex.com Research has shown that even distal mutations or substitutions with non-canonical amino acids can allosterically modulate binding dynamics and affinity. nih.govelifesciences.org This principle allows for the rational design of peptide inhibitors and modulators with significantly improved pharmacological profiles, including enhanced receptor selectivity and biological activity. nih.gov

Protein Modification and Functional Optimization

Beyond peptide design, this compound can be incorporated into larger protein structures to achieve functional optimization. chemimpex.com This is part of a broader field of protein engineering where non-natural amino acids are used to introduce novel chemical functionalities, probe structure-function relationships, or create proteins with enhanced properties. frontiersin.org

The chemical modification of proteins is a key mechanism for regulating their biological activity. csic.es By using techniques that allow for the site-specific incorporation of this compound, researchers can modify a protein's surface, active site, or allosteric sites. wur.nl This can lead to proteins with enhanced stability, altered enzymatic activity, or new binding capabilities. researchgate.net For example, introducing this amino acid could alter a protein's charge or expose or block reactive sites, thereby regulating its function. thermofisher.com This strategy has been proposed as a therapeutic approach in certain diseases, where modifying a protein could reduce its toxicity while maintaining its essential functions. nih.gov The ability to introduce a D-amino acid provides a powerful tool for creating modified proteins with tailored functional properties for therapeutic or industrial applications.

Bioconjugation Strategies for Peptide-Biomolecule Constructs

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. rjpbr.comsusupport.com this compound is a valuable component in this field due to its unique chemical handles. chemimpex.comchemimpex.com

The carbamoyl (B1232498) group (-CONH₂) on the phenyl side chain can serve as a versatile point of attachment. While it is not as reactive as other functional groups, it can be targeted by specific chemical reactions to conjugate the peptide to other molecules such as drugs, imaging agents (like fluorophores), or larger biomolecules like antibodies or nanoparticles. susupport.combeilstein-journals.org This creates hybrid structures with enhanced therapeutic or diagnostic potential. mdpi.com For example, attaching a peptide containing this compound to a drug molecule can improve its targeting to specific cells or tissues, a cornerstone of modern drug delivery systems. chemimpex.commdpi.com The carbamoyl group can also provide additional hydrogen bonding opportunities, which can help stabilize the resulting bioconjugate.

Structure Activity Relationship Sar and Advanced Computational Studies

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For D-3-Carbamoylphenylalanine, these investigations aim to identify the key molecular features responsible for its effects and to guide the design of more potent and selective analogues.

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of this compound is dictated by a combination of its core structural components and specific functional groups. Analysis of related phenylalanine-containing molecules suggests that several features are critical for molecular recognition and interaction with biological targets. mdpi.comresearchgate.net The primary structural determinants include the phenylalanine core, the stereochemistry of the alpha-carbon, the carboxylate group, and the carbamoyl (B1232498) group on the phenyl ring.

Phenylalanine Framework : The fundamental phenylalanine structure provides the essential scaffold that positions the other functional groups in the correct orientation for binding to target proteins. mdpi.com

Carboxylate and Amino Groups : The carboxylate and alpha-amino groups are crucial for forming ionic bonds and hydrogen bonds with residues in an enzyme's active site. The carboxylate group, for instance, can form salt bridges with positively charged residues like arginine. nih.gov

D-Stereochemistry : The specific D-configuration at the alpha-carbon is a critical determinant, as biological systems are often highly stereoselective. This configuration dictates the three-dimensional arrangement of the substituents, influencing how the molecule fits into a chiral binding pocket.

Meta-Positioned Carbamoyl Group : The carbamoyl (-CONH₂) group at the 3-position (meta-position) of the phenyl ring is a key feature for specificity. This group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions that distinguish it from unsubstituted phenylalanine or isomers with the carbamoyl group at different positions.

Studies on analogous compounds have shown that the phenyl ring often interacts with nonpolar side chains within a binding site, while hydrophilic side chains surround it. nih.gov

Systematic Derivatization for Activity Modulation and Optimization

Systematic derivatization is a strategy used to explore the chemical space around a lead compound to optimize its activity. For this compound, this would involve synthetically modifying specific parts of the molecule and evaluating the impact of these changes on its biological function. The goal is to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Potential derivatization strategies include:

Modification of the Carbamoyl Group : The hydrogen atoms of the amide can be substituted with alkyl or other groups to probe the space available in the binding pocket and alter hydrogen bonding capacity.

Repositioning the Carbamoyl Group : Moving the carbamoyl group to the ortho- or para-positions of the phenyl ring would help to determine the optimal location for this key interaction group.

Phenyl Ring Substitution : Introducing other small substituents (e.g., fluoro, chloro, methyl) at various positions on the phenyl ring can modulate the electronic properties (electron-withdrawing or donating) and hydrophobicity of the molecule.

Bioisosteric Replacement : The carbamoyl group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a sulfonamide or a small heterocyclic ring, to explore alternative binding interactions.

These modifications allow for a detailed mapping of the target's binding site, leading to the development of analogues with improved potency, selectivity, or pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govjmaterenvironsci.com

In a typical 3D-QSAR study, a dataset of this compound analogues with their measured biological activities would be developed. The molecules are then aligned based on a common scaffold. jmaterenvironsci.com

CoMFA : This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each molecule in the dataset. nih.gov

CoMSIA : In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the interaction requirements. nih.gov

Statistical methods, such as Partial Least Squares (PLS), are then used to generate a predictive model that correlates the variations in these 3D fields with the observed biological activities. jmaterenvironsci.com The quality of the model is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The results are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. For example, a CoMFA steric map might show a green contour in a region where bulky groups are favorable for activity and a yellow contour where they are unfavorable. nih.gov These predictive models can then be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. birmingham.ac.uk

Table 1: Hypothetical QSAR Data for this compound Analogues This table illustrates the type of data used in a QSAR study. The compounds and activity values are hypothetical.

Advanced Computational Chemistry and Molecular Modeling

Advanced computational methods provide atomic-level insights into the properties of this compound, complementing experimental SAR studies. These techniques can explain the electronic nature of the molecule and its dynamic behavior when interacting with a biological target.

Quantum Chemical and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. nih.gov DFT has become a valuable tool for accurately predicting geometries, energies, and various spectroscopic properties of biological molecules. nih.govnih.gov

For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to: nih.govmdpi.com

Optimize Molecular Geometry : Determine the lowest energy conformation of the molecule with high precision.

Calculate Electronic Properties : Analyze the distribution of electrons by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions.

Analyze Frontier Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity. nih.gov The HOMO-LUMO energy gap can provide insights into the molecule's stability and reactivity in chemical reactions.

These calculations provide a static, ground-state picture of the molecule's electronic characteristics, which helps in rationalizing its binding affinity and reactivity. nih.gov

Table 2: Representative Electronic Properties of this compound from Hypothetical DFT Calculations

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

While DFT provides a static view, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. anu.edu.au An MD simulation models the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a protein binding site. nih.gov

When studying this compound interacting with a target enzyme, MD simulations can:

Analyze Binding Stability : By simulating the protein-ligand complex over nanoseconds, one can assess the stability of the binding pose. Root Mean Square Deviation (RMSD) calculations can show if the ligand remains stably bound or if it moves significantly within the active site. nih.gov

Characterize Key Interactions : MD simulations allow for the detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov It is possible to calculate the percentage of simulation time a particular hydrogen bond is maintained, indicating its strength and importance for binding. researchgate.net

Explore Conformational Changes : Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects and reveal how the protein adapts to accommodate the ligand. researchgate.net The flexibility of different parts of the protein can be assessed by calculating the Root Mean Square Fluctuation (RMSF) of its residues. nih.gov

These simulations provide crucial insights into the dynamic nature of molecular recognition, explaining how this compound achieves its biological effect at a temporal and spatial level. nih.gov

Table 3: Compounds Mentioned in this Article

Ligand-Protein Docking Studies for Binding Mode Prediction

No specific ligand-protein docking studies for this compound have been identified in the public scientific literature. While the principles of molecular docking are well-established for predicting the orientation and affinity of a ligand to a protein target, specific results, including predicted binding modes, interaction energies, and key interacting residues for this compound, are not available.

Application of Machine Learning and Artificial Intelligence in De Novo Design and SAR Analysis

There is no available research detailing the use of machine learning or artificial intelligence for the de novo design of this compound analogs or for a detailed SAR analysis of this specific compound. Such studies would typically involve the use of algorithms to generate novel molecular structures with desired properties or to build predictive models of biological activity based on structural features, but no such work has been published for this compound.

Virtual Screening and Library Design Guided by Computational Approaches

Information regarding the use of this compound as a scaffold or query molecule in virtual screening campaigns or for the design of compound libraries is not present in the reviewed literature. These computational methods are instrumental in identifying novel hit compounds from large chemical databases, but their application in the context of this compound has not been documented.

Preclinical Investigations of D 3 Carbamoylphenylalanine and Its Derivatives

Evaluation of Biological Activities in Defined Research Models

The preclinical evaluation of D-3-Carbamoylphenylalanine and its derivatives has primarily focused on their potential as antiproliferative agents. In defined research models, these compounds have been synthesized and assessed for their anticancer activities. For instance, a series of novel β-phenylalanine derivatives, which share a core structure with this compound, were developed and evaluated for their efficacy against various cancer cell lines. nih.gov

Initial screenings were conducted to identify the most potent compounds. One study focused on the synthesis of β-amino acid derivatives, which were then used to create a diverse range of heterocyclic derivatives, including pyrroles, pyrazoles, thiadiazoles, oxadiazoles, and triazoles. nih.gov These modifications were intended to improve properties such as chemical stability and biological activity. The primary screening of these compounds was performed against the A549 human lung adenocarcinoma cell line to determine their cytotoxic effects. nih.gov

From this initial screening, two lead candidates were identified for more extensive evaluation: N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide and (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide. nih.gov These compounds were further tested in H69 and H69AR small cell lung cancer cell lines, representing both drug-sensitive and multidrug-resistant cancer models. nih.gov To assess the selectivity of these promising derivatives, their cytotoxic effects were also evaluated in non-cancerous human embryonic kidney (HEK293) cells. nih.gov

The research into carbamate (B1207046) derivatives of other parent compounds, such as lupeol (B1675499), has also shown promising antitumor activity. A series of lupeol-3-carbamate derivatives were synthesized and evaluated against human lung cancer (A549), human liver cancer (HepG2), and human breast cancer (MCF-7) cell lines. mdpi.com Many of these derivatives exhibited greater anti-proliferative activity than the parent compound, lupeol. mdpi.com

Table 1: Antiproliferative Activity of Selected Lupeol-3-Carbamate Derivatives

Compound Target Cell Line IC50 (μM)
3i A549 (Lung Cancer) 5.39
HepG2 (Liver Cancer) 9.43
MCF-7 (Breast Cancer) Not specified
3k Not specified 13.98
3k·CH3I Not specified 3.13

Data sourced from a study on lupeol-3-carbamate derivatives, which demonstrated significant anti-proliferative activity in vitro. mdpi.com

Ligand-Target Interactions: Receptor and Enzyme Binding Studies

The therapeutic potential of this compound and related compounds is fundamentally linked to their interactions with specific biological targets, such as receptors and enzymes. The dopamine (B1211576) D3 receptor (D3R) has been a significant target of interest for ligands with structures related to this compound. nih.gov The D3R is primarily expressed in the mesolimbic system of the brain and is implicated in cognition and motivation. nih.gov Due to the high degree of similarity between the D2 and D3 receptors, developing selective ligands has been a challenge. nih.gov Successful strategies have often involved creating ligands that bind not only to the primary orthosteric binding site but also to a secondary or allosteric binding pocket to enhance selectivity. nih.gov

Enzyme inhibition is another critical area of investigation for phenylalanine derivatives. Dipeptides incorporating (E)-2,3-methanophenylalanine, a sterically constrained analog, have been shown to be effective competitive inhibitors of chymotrypsin (B1334515). nih.gov The most potent of these, H-(2R,3S)-delta EPhe-Phe-OMe, exhibited an inhibition constant (Ki) of 0.16 mM. nih.gov The inhibitory activity was found to be dependent on the specific configuration of the phenylalanine residue. nih.gov

Computational methods, such as molecular dynamics simulations, have become powerful tools for understanding the entire process of an inhibitor binding to an enzyme. nih.govnih.gov These simulations can reconstruct the binding pathway, identify intermediate metastable states, and calculate the standard free energy of binding (ΔG°). nih.govnih.gov For the well-studied trypsin-benzamidine complex, simulations yielded a ΔG° of -5.2 ± 0.4 kcal/mol, which is comparable to the experimental value of -6.2 kcal/mol. nih.govnih.gov This approach allows for a detailed, atomic-level understanding of the dynamic and energetic aspects of ligand-target interactions.

Mechanistic Studies of Cellular and Molecular Effects

The cellular effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. For example, a methylated derivative of a lupeol-3-carbamate, compound 3k·CH3I , was found to induce apoptosis in HepG2 liver cancer cells by inhibiting the PI3K/AKT/mTOR pathway. mdpi.com This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anticancer agents. frontiersin.org

The dopamine D3 receptor, a potential target for this compound-like structures, utilizes at least two distinct signaling pathways. It can inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels, and it can also induce mitogenesis, a process that may involve tyrosine phosphorylation. nih.gov Interestingly, these pathways can interact; activation of the cAMP cascade can potentiate the mitogenic response mediated by the D3 receptor. nih.gov This highlights the complex signaling modulation that can be achieved by targeting specific receptors. In some contexts, the D3 receptor can act synergistically with the D1 receptor, while in others, its effects are antagonistic, demonstrating the nuanced control these receptors exert over cellular function. nih.gov

The anti-proliferative effects of this compound derivatives have been a key focus of preclinical research. Studies on novel β-phenylalanine derivatives demonstrated significant cytotoxic activity against lung cancer cell lines. nih.gov The initial screening identified compounds that were then subjected to further testing in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer models to assess the breadth of their activity. nih.gov A crucial aspect of this research was to determine the selectivity of the compounds for cancer cells over non-cancerous cells, which was evaluated using the HEK293 cell line. nih.gov

Similarly, research on lupeol-3-carbamate derivatives has shown potent anti-proliferative activity against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). mdpi.com In many cases, the synthesized carbamate derivatives were more active than the original lupeol molecule. mdpi.com One derivative, compound 3i , showed particularly strong activity with IC50 values ranging from 5.39 to 9.43 μM against the tested cell lines. mdpi.com These findings underscore the potential of the carbamate functional group, when attached to a suitable scaffold, to confer significant anti-proliferative properties.

The mechanism by which this compound derivatives inhibit enzymes is a critical area of study. Derivatives of phenylalanine have been investigated as inhibitors of various enzymes. For example, dipeptides containing a constrained phenylalanine analog were found to act as competitive inhibitors of chymotrypsin. nih.gov This mode of inhibition means the inhibitor molecule competes directly with the natural substrate for binding to the enzyme's active site. youtube.com The study noted that the ester groups of these dipeptide inhibitors were resistant to hydrolysis by chymotrypsin, and the peptide bond was also stable, contributing to their effectiveness as inhibitors. nih.gov

In some cases, inhibition can be irreversible. Irreversible inactivation of chymotrypsin was achieved with one of the dipeptides, H-(2R,3S)- delta EPhe-Leu-OMe. nih.gov The proposed mechanism involves a nucleophilic attack on the cyclopropane (B1198618) ring of the phenylalanine analog by a carboxylate group within the enzyme's active site, leading to the formation of a stable covalent bond. nih.govyoutube.com

Derivatives of benzo[d]isoxazol-3-ol, which can be considered structurally related to aspects of modified amino acids, have been evaluated as potent inhibitors of D-amino acid oxidase (DAAO). researchgate.net One such compound, 5-chloro-benzo[d]isoxazol-3-ol (CBIO), inhibits DAAO with a submicromolar IC50 value, effectively reducing the metabolism of D-serine. researchgate.net

In Vitro and Ex Vivo Assay Methodologies for Biological Evaluation

A variety of in vitro and ex vivo assay methodologies are employed to characterize the biological effects of this compound and its derivatives.

To assess anti-proliferative and cytotoxic activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. mdpi.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a decrease in cell viability or proliferation.

Flow cytometry is a powerful technique used to investigate the mechanisms of cell death. It can be used to analyze the cell cycle, detect apoptosis, and measure changes in mitochondrial membrane potential (MMP). mdpi.com For example, flow cytometry was used to demonstrate that a lupeol-3-carbamate derivative induced a dose-dependent increase in the depolarization of the MMP in HepG2 cells, indicating that apoptosis was occurring through the mitochondrial-mediated endogenous pathway. mdpi.com

For evaluating enzyme inhibition, kinetic studies are performed. These assays measure the rate of an enzymatic reaction in the presence and absence of an inhibitor. By varying the concentrations of both the substrate and the inhibitor, researchers can determine key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant). nih.gov These studies also allow for the elucidation of the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). youtube.comnih.gov

Analytical Methodologies for D 3 Carbamoylphenylalanine Research

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov For D-3-Carbamoylphenylalanine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing purity and achieving separation. nih.gov

HPLC operates by passing a sample mixture (mobile phase) through a column packed with a solid material (stationary phase) under high pressure. nih.gov The separation is based on the differential affinities of the components for the stationary and mobile phases. nih.gov Compounds that interact more strongly with the stationary phase travel through the column more slowly, while those with a higher affinity for the mobile phase move faster, enabling effective separation. nih.gov

In the context of this compound, particularly its common derivative Fmoc-D-3-carbamoylphenylalanine used in peptide synthesis, HPLC is routinely employed to confirm purity levels, often achieving ≥99%. chemimpex.com The separation of enantiomers (D and L forms) of amino acids like phenylalanine can also be accomplished using specialized chiral stationary phases or chiral additives in the mobile phase. researchgate.net The eluted components are typically monitored by an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. nih.govepa.gov

Modern HPLC systems can be coupled with various detectors, such as photodiode array (PDA) detectors, which provide spectral information, or mass spectrometers (LC-MS), which offer mass information for enhanced identification. nih.govmdpi.com The choice of column (e.g., C18), mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate), and flow rate are critical parameters that are optimized to achieve the best separation. researchgate.netmdpi.com

ParameterDescriptionCommon Application for Amino Acid Derivatives
Stationary PhaseThe solid material in the column that interacts with the analytes.Reversed-phase C18 (ODS-A) columns are frequently used. mdpi.com
Mobile PhaseThe solvent that carries the sample through the column.A gradient of acetonitrile and water/buffer (e.g., ammonium acetate) is common. researchgate.netmdpi.com
DetectorThe device that measures the analytes as they elute from the column.UV/Visible (UV/Vis) or Photodiode Array (PDA) detectors are standard. epa.govmdpi.com
Flow RateThe speed at which the mobile phase moves through the column.Typically in the range of 0.5-2.0 mL/min. massbank.eu
Purity AssessmentQuantifies the percentage of the desired compound in a sample.Purity is determined by the relative area of the main peak in the chromatogram. chemimpex.com

Spectroscopic Techniques for Structural Characterization (e.g., NMR, MS)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary platforms for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, 1D NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR reveal the chemical environment of each hydrogen and carbon atom, respectively. biust.ac.bw The number of signals, their positions (chemical shift), splitting patterns (multiplicity), and integrals in a ¹H NMR spectrum help identify the different types of protons (aromatic, aliphatic, amide) and their connectivity. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between atoms. mdpi.comnih.gov

COSY identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC correlates directly bonded proton and carbon atoms. mdpi.comnih.gov

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. mdpi.comnih.gov

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of this compound (C₁₀H₁₂N₂O₃). mdpi.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. nih.gov Fragmentation analysis (MS/MS or MS²), where ions are broken down into smaller fragments, provides structural information that can be used to confirm the identity of the compound by analyzing the fragmentation pattern. massbank.eu

TechniqueAbbreviationInformation Provided
Proton NMR¹H NMRInformation on the number and chemical environment of hydrogen atoms. mdpi.com
Carbon-13 NMR¹³C NMRInformation on the number and chemical environment of carbon atoms. biust.ac.bw
Correlation SpectroscopyCOSYShows correlations between coupled protons (¹H-¹H). mdpi.com
Heteronuclear Single Quantum CoherenceHSQCIdentifies direct one-bond correlations between protons and heteronuclei (e.g., ¹H-¹³C). nih.gov
Heteronuclear Multiple Bond CorrelationHMBCShows two- and three-bond correlations between protons and heteronuclei (e.g., ¹H-¹³C). nih.gov
Mass SpectrometryMSMeasures the mass-to-charge ratio to determine molecular weight and formula. mdpi.com
Tandem Mass SpectrometryMS/MSProvides structural information through controlled fragmentation of parent ions. massbank.eu

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

To understand the biological role of this compound, it is essential to study its interactions with protein targets. A variety of advanced biophysical techniques can characterize these ligand-target binding events, providing qualitative hit identification and quantitative data on binding affinity, kinetics, and thermodynamics. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free technique for monitoring biomolecular interactions in real-time. nih.govnih.gov In an SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. instruct-eric.org This allows for the determination of kinetic parameters such as the association rate (kₐ) and dissociation rate (kₔ), from which the binding affinity (Kₗ) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. purdue.edu The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (Kₗ), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov

NMR Spectroscopy can also be used to study ligand-target interactions. nih.gov Ligand-observed NMR experiments monitor changes in the NMR spectrum of this compound upon addition of its target protein. Protein-observed NMR, such as Chemical Shift Perturbation (CSP), monitors changes in the protein's NMR spectrum upon ligand binding. These changes can identify the binding site on the protein and provide information on the binding affinity. nih.govresearchgate.net

Other useful techniques include Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, which measures changes in protein thermal stability upon ligand binding, and Fluorescence Polarization (FP), which can be used if a suitable fluorescent probe is available. nih.govnih.gov

TechniqueParameter(s) MeasuredPrimary Application
Surface Plasmon Resonance (SPR)Association/dissociation rates (kₐ, kₔ), Affinity (Kₗ)Real-time kinetic analysis of binding. nih.gov
Isothermal Titration Calorimetry (ITC)Affinity (Kₗ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Thermodynamic characterization of binding. nih.govnih.gov
NMR SpectroscopyAffinity (Kₗ), Binding Site Mapping, Structural ChangesAtomic-level details of the interaction in solution. researchgate.netnih.gov
Differential Scanning Fluorimetry (DSF)Melting Temperature (Tₘ) ShiftScreening for ligands that stabilize the target protein. nih.gov
Fluorescence Polarization (FP)Binding Affinity (Kₗ)Homogeneous assay for quantifying binding interactions. nih.govnih.gov

Future Research Directions and Translational Perspectives

Development of Next-Generation D-3-Carbamoylphenylalanine Derivatives and Conjugates

The core structure of this compound serves as a versatile scaffold for the creation of next-generation derivatives and conjugates with enhanced therapeutic potential. A primary focus of future research will be the rational design and synthesis of novel analogs. nih.govscielo.brscielo.br This involves strategic modifications to the parent molecule to improve properties such as target affinity, bioavailability, and metabolic stability. The carbamoyl (B1232498) group, in particular, offers a site for chemical modification to modulate these parameters. chemimpex.com

A significant area of development lies in the creation of peptide-drug conjugates (PDCs). nih.gov In this approach, this compound or its derivatives can be incorporated into peptides that specifically target diseased cells, such as cancer cells. nih.govchemimpex.com The peptide component acts as a homing device, delivering a cytotoxic or therapeutic agent directly to the site of action, thereby increasing efficacy and reducing off-target side effects. nih.gov The unique structure of this compound can enhance the stability and solubility of these peptide-based drugs. chemimpex.com

Furthermore, the synthesis of bioconjugates by attaching this compound to other biomolecules is a promising strategy. chemimpex.com This can facilitate the development of targeted therapies and diagnostic tools. For instance, conjugation to polymers can improve the pharmacokinetic profile of the compound, leading to sustained release and prolonged therapeutic effect. nih.gov

Derivative/Conjugate Type Potential Advantage Research Focus
Novel AnalogsImproved target affinity, bioavailability, and metabolic stability.Strategic chemical modification of the this compound structure. nih.govmdpi.com
Peptide-Drug Conjugates (PDCs)Targeted delivery of therapeutic agents to diseased cells, reducing systemic toxicity. nih.govIncorporation into peptides that recognize specific cellular markers. nih.gov
Polymer ConjugatesEnhanced pharmacokinetic properties and controlled drug release. nih.govCovalent linkage to biocompatible polymers.
Bioconjugates for DiagnosticsDevelopment of targeted imaging and diagnostic agents.Attachment of imaging moieties or reporter molecules. chemimpex.com

Integration of Multi-Omics Data with Computational Predictions for Mechanistic Insights

A comprehensive understanding of the biological effects of this compound and its derivatives necessitates a systems-level approach. nih.govnih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govfrontiersin.org This approach allows for the identification of key signaling pathways and molecular networks modulated by this compound, offering profound mechanistic insights. researchgate.net

Computational modeling and prediction will play a pivotal role in interpreting these complex datasets. wustl.edu Machine learning algorithms can be employed to analyze multi-omics data and predict the mechanism of action (MoA) of novel this compound derivatives. nih.govkaggle.com By searching for similarities to known patterns in large genomic databases, these algorithms can help to identify potential protein targets and biological activities. kaggle.com This in silico approach can significantly accelerate the drug discovery process by prioritizing promising candidates for further experimental validation. nih.gov

Multi-omics factor analysis (MOFA) is a powerful statistical framework that can integrate data from various sources to uncover hidden axes of variation associated with the compound's effects. researchgate.netjci.org This can help in identifying biomarkers for predicting treatment response and understanding the molecular basis of its therapeutic action. The combination of multi-omics profiling with computational predictions will be instrumental in building reliable models of the compound's interaction with biological systems. researchgate.net

Approach Objective Expected Outcome
Multi-Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics)To obtain a comprehensive view of the cellular response to this compound. nih.govfrontiersin.orgIdentification of modulated pathways and molecular networks. researchgate.net
Computational Mechanism of Action (MoA) PredictionTo predict the biological targets and activities of novel derivatives. kaggle.comPrioritization of lead compounds for experimental testing. nih.gov
Machine Learning ModelsTo analyze complex datasets and identify predictive signatures. nih.govDevelopment of models for predicting compound efficacy and toxicity.
Multi-Omics Factor Analysis (MOFA)To identify key drivers of the biological response to the compound. researchgate.netjci.orgDiscovery of biomarkers and deeper mechanistic understanding.

Expanding Applications in Targeted Therapeutic Development and Biomaterials Science

The unique properties of this compound and its derivatives pave the way for their application in diverse areas of therapeutic development and biomaterials science. In targeted therapy, the focus will be on developing this compound-containing molecules for specific diseases. mdpi.com For instance, its incorporation into peptides or small molecules could be explored for targeting protein-protein interactions implicated in various pathologies.

In the realm of biomaterials science, this compound-based peptides can be used as building blocks for the self-assembly of novel nanomaterials. nih.gov These materials, such as hydrogels and nanotubes, have significant potential in drug delivery and tissue engineering. nih.govresearchgate.net The carbamoyl group can participate in hydrogen bonding, which can influence the self-assembly process and the mechanical properties of the resulting biomaterials. chemimpex.com

Polymer-based hydrogels incorporating this compound derivatives could be designed for the sustained release of therapeutic agents. mdpi.commdpi.com These hydrogels can be engineered to be responsive to specific physiological stimuli, such as pH or enzymes, allowing for on-demand drug release at the target site. mdpi.com The biocompatibility and biodegradability of such materials are key advantages for in vivo applications. mdpi.commdpi.com The development of these advanced biomaterials could lead to innovative solutions for wound healing, regenerative medicine, and controlled drug delivery. mdpi.comsemanticscholar.org

Application Area Specific Use Potential Impact
Targeted TherapeuticsDevelopment of inhibitors for specific enzymes or protein-protein interactions.Novel treatments for a range of diseases, including cancer and inflammatory disorders. mdpi.com
Peptide-Based NanomaterialsSelf-assembling peptides for the formation of nanotubes and nanofibers. nih.govAdvanced platforms for drug delivery and tissue scaffolding. researchgate.net
Stimuli-Responsive HydrogelsControlled release of drugs in response to physiological cues. mdpi.comEnhanced therapeutic efficacy and reduced side effects.
Biomaterials for Tissue EngineeringScaffolds that promote cell growth and tissue regeneration. nih.govmdpi.comInnovative approaches for repairing damaged tissues and organs.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and enantiomeric purity of D-3-Carbamoylphenylalanine in synthetic batches?

  • Methodological Answer : Use a combination of chiral high-performance liquid chromatography (HPLC) to assess enantiomeric purity and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 19^{19}F-NMR where applicable) for structural confirmation. Compare spectral data with published reference values for related phenylalanine derivatives (e.g., trifluoromethyl-substituted analogs) . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns.

Q. What are the standard protocols for synthesizing this compound, and how can side reactions be minimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates is commonly used. Key steps include:

  • Activation of the carbamoyl group using carbodiimide coupling agents (e.g., HBTU or DCC).
  • Monitoring reaction progress via thin-layer chromatography (TLC) to detect unreacted intermediates.
  • Minimize racemization by maintaining low temperatures (0–4°C) during coupling and using additives like HOBt .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility can vary significantly with substitution patterns. For aqueous buffers (e.g., PBS), dissolve the compound in DMSO (≤5% v/v) to avoid precipitation. In organic solvents, use dimethylformamide (DMF) or acetonitrile. Pre-warm to 37°C and sonicate for 10–15 minutes to enhance dissolution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data on the bioactivity of this compound across different assay systems?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., pH, temperature, or solvent effects). Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) and replicate experiments under standardized conditions. Document deviations from protocols explicitly, as per ERC data management guidelines .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions for long-term studies?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound at elevated temperatures (40–60°C) and multiple pH levels (2–9). Monitor degradation via HPLC-MS every 24 hours. For long-term storage, lyophilize the compound and store at -80°C under argon to prevent oxidation and hydrolysis .

Q. What mechanistic approaches are recommended to study the role of this compound in enzyme inhibition or receptor binding?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i). Pair this with X-ray crystallography or cryo-EM to resolve binding conformations. For receptors, employ radioligand displacement assays (e.g., 3^3H-labeled analogs) and computational docking simulations to map interaction sites .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo?

  • Methodological Answer : Administer isotopically labeled 13^{13}C or 15^{15}N versions of the compound in model organisms. Use LC-MS/MS to track metabolites in plasma, urine, and tissues. Include control groups to distinguish host metabolism from microbial degradation (e.g., gut microbiota) .

Data Management and Reproducibility

Q. What steps ensure reproducibility when reporting synthetic yields and characterization data for this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Publish raw NMR/MS spectra and HPLC chromatograms as supplementary data.
  • Report reaction yields with error margins (±SD) across ≥3 independent batches.
  • Use standardized nomenclature (IUPAC) and reference commercial spectral databases (e.g., SDBS) .

Conflict of Interest and Source Validation

  • Note : Avoid citing data from non-peer-reviewed sources (e.g., ). Cross-validate findings using authoritative databases like PubChem, ChEMBL, or peer-reviewed journals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.